N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide
Description
N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a methoxy-substituted ethyl linker bridging the indole core and a 3-methoxyphenyl group. The compound’s structure combines the indole scaffold—a privileged structure in medicinal chemistry—with a flexible methoxy-rich side chain, which may enhance binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-8-5-7-14(10-15)18(24-2)12-20-19(22)17-11-13-6-3-4-9-16(13)21-17/h3-11,18,21H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSVCMJPFSKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide typically involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Profiles
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl analog () demonstrated potent cytotoxicity against bone cancer cells, likely due to electron-withdrawing effects enhancing DNA interaction. In contrast, methoxy groups (e.g., in the target compound) may improve solubility and receptor binding through hydrogen bonding .
- Benzoylphenyl Derivatives : Compounds with benzoylphenyl groups () showed lipid-lowering effects, attributed to interactions with lipid metabolism enzymes. The absence of this group in the target compound suggests divergent therapeutic applications .
- Rigid linkers, such as indazolyl ethenyl in , may restrict binding to specific pockets .
Metabolic and Solubility Profiles
- The dimethylamino phenethyl analog () highlights how polar substituents (e.g., dimethylamino) enhance water solubility, a consideration for optimizing the target compound’s pharmacokinetics .
- Melatonergic ligands () with hydroxymethyl groups achieved improved metabolic stability, suggesting that similar modifications could benefit the target compound’s in vivo performance .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, potential applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3, with a molecular weight of 324.4 g/mol. The compound features an indole core substituted with methoxy groups, which significantly influence its chemical reactivity and biological interactions.
Key Features
| Feature | Description |
|---|---|
| Indole Core | Provides a scaffold for biological activity. |
| Methoxy Groups | Enhance lipophilicity and receptor binding affinity. |
| Carboxamide Group | Can undergo hydrolysis, influencing pharmacokinetics. |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. In particular, it has shown potential against colon carcinoma and other malignancies due to its ability to induce apoptosis and inhibit cell proliferation .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially acting through modulation of inflammatory pathways and cytokine production .
- Interaction with Cannabinoid Receptors : Structure-activity relationship studies suggest that modifications in the indole ring and phenyl substituents can enhance binding affinity to cannabinoid receptors, which may lead to therapeutic applications in pain management and neuroprotection .
The mechanism of action involves the interaction of this compound with specific molecular targets:
- Receptor Binding : The indole structure allows for high-affinity binding to various receptors, including cannabinoid receptors CB1 and CB2. This interaction modulates neurotransmitter release and influences pain perception .
- Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : Modifications on the methoxy groups or the indole core can significantly alter the compound's potency and selectivity towards specific biological targets .
- Comparative Analysis : Table 1 summarizes related compounds and their biological activities, highlighting how structural differences impact efficacy.
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl) | C18H24ClN3O | D3 receptor antagonist |
| N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide | C19H20N2O3 | Anticancer activity |
| 5-Iodoindole derivatives | Varies | Antitumor activity |
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research demonstrated that this compound significantly inhibited cell growth in colon cancer cells (IC50 values ranging from 10–30 µM), suggesting potent anticancer properties .
- Animal Models : In vivo studies using mouse xenograft models showed that treatment with this compound resulted in reduced tumor size compared to controls, indicating its potential as a therapeutic agent .
Q & A
Basic Research Question
- Solvent Selection : DMF or THF improves solubility of hydrophobic intermediates .
- Catalysis : Pd(OAc)₂/Xantphos systems enable Buchwald-Hartwig couplings for aryl ethers (yield > 70%) .
- Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) removes polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
